1alpha, 25-Dihydroxy VD2-D6
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Overview
Description
1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D . It is used for research purposes .
Synthesis Analysis
The synthesis of 1alpha, 25-Dihydroxy VD2-D6 involves the metabolism of selective 20-epi-vitamin D3 analogs in rat osteosarcoma UMR-106 cells .Molecular Structure Analysis
The molecular formula of 1alpha, 25-Dihydroxy VD2-D6 is C28H38D6O3 . The molecular weight is 434.68 . The structure includes a deuterated form of vitamin D .Chemical Reactions Analysis
The majority of 1,25(OH)2D3 loses a hydrogen and the 25-hydroxyl group in the source, resulting in a dominant precursor ion of m/z 574.42, whereas a small fraction retains this water group and has m/z coinciding with the precursor ion of 1,25(OH)2D2-d6 at m/z 592.482 .Physical And Chemical Properties Analysis
1alpha, 25-Dihydroxy VD2-D6 is a powder that is soluble in DMSO . It should be stored at -20°C .Scientific Research Applications
Non-Genomic Actions in Osteosarcoma Cells
1alpha,25-dihydroxy vitamin D3 facilitates bone metabolism by enhancing the expression of bone-related proteins in osteoblastic cells. It induces non-genomic responses through a plasma membrane-associated receptor. The classical nuclear VDR is also implicated in these non-genomic actions, indicating a requirement for the classic VDR in osteoblasts to mediate a rapid increase in intracellular Ca(2+) concentration, a hallmark of non-genomic actions of 1alpha,25-dihydroxy vitamin D3 in these cells (Bravo et al., 2006).
Broadened Biological Sphere of Influence
Research has significantly broadened the understanding of 1alpha,25(OH)(2)D(3)'s biological importance, extending its influence beyond bone health to include immunomodulatory activities and potential contributions to good health through its actions on various cell types that possess the VDR. This expanded role suggests a need to reconsider nutritional guidelines for vitamin D3 intake (Norman, 2008).
Antiproliferative and Immunomodulatory Activities
Beyond its traditional role in mineral homeostasis, 1,25-(OH)(2)D(3) has gained recognition for its potent antiproliferative, prodifferentiative, and immunomodulatory effects, mediated through VDR. These findings have identified potential therapeutic applications for VDR ligands in a range of diseases and conditions, from autoimmune diseases to various cancers (Nagpal et al., 2005).
Role in Cancer Prevention and Therapy
Studies suggest that 1alpha,25(OH)(2)D(3) acts as a preventive factor in cancer metastasis, particularly lung cancer. Research using VDR null mutant mice demonstrated that 1alpha,25(OH)(2)D(3) inhibits metastatic growth of lung cancer cells, highlighting its potential as an intrinsic factor in inhibiting cancer cell growth (Nakagawa et al., 2004; Nakagawa et al., 2005).
Opportunities and Challenges in Drug Discovery
The quest for new vitamin D derivatives with weak calcemic effects and a wide therapeutic window represents a significant area of research. Current clinical applications of vitamin D derivatives in treating psoriasis, osteoporosis, and secondary hyperparathyroidism, alongside promising clinical trial results in prostate and hepatocellular carcinoma, underscore the potential of these compounds in medical therapy (Takahashi & Morikawa, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-NHXRPVGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735353 |
Source
|
Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1alpha, 25-Dihydroxy VD2-D6 | |
CAS RN |
216244-04-1 |
Source
|
Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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